5-nitro-N-phenyl-2-(piperidin-1-yl)pyrimidine-4,6-diamine
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Overview
Description
5-NITRO-N4-PHENYL-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE is a complex organic compound that features a piperidine ring, a phenyl group, and a nitro group attached to a pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-N4-PHENYL-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactionsThe nitro group is often introduced via nitration reactions under controlled conditions using reagents such as nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-NITRO-N4-PHENYL-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The phenyl and piperidine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the pyrimidine core .
Scientific Research Applications
5-NITRO-N4-PHENYL-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-NITRO-N4-PHENYL-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Minoxidil Related Compound E: 6-(Piperidin-1-yl)pyrimidine-2,4-diamine.
Piperidine Derivatives: Various piperidine-containing compounds with similar pharmacological properties.
Uniqueness
5-NITRO-N4-PHENYL-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C15H18N6O2 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
5-nitro-4-N-phenyl-2-piperidin-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H18N6O2/c16-13-12(21(22)23)14(17-11-7-3-1-4-8-11)19-15(18-13)20-9-5-2-6-10-20/h1,3-4,7-8H,2,5-6,9-10H2,(H3,16,17,18,19) |
InChI Key |
GEHRCAXVDMGTHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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